![molecular formula C9H9FN2O3 B13177244 ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid is a chemical compound with the molecular formula C9H9FN2O3 It is known for its unique structure, which includes a fluorophenyl group, an amino group, and a carbonyl group attached to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid typically involves the reaction of 4-fluoroaniline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, as well as to study enzyme mechanisms .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with enhanced performance characteristics .
Mécanisme D'action
The mechanism of action of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid involves its interaction with specific molecular targets in biological systems. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the amino and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoroaniline: A precursor in the synthesis of ({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid.
Chloroacetic Acid: Another precursor used in the synthesis.
Fluorophenylacetic Acid: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its combination of a fluorophenyl group with an amino and carbonyl group attached to an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C9H9FN2O3 |
|---|---|
Poids moléculaire |
212.18 g/mol |
Nom IUPAC |
2-[(4-fluorophenyl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C9H9FN2O3/c10-6-1-3-7(4-2-6)12-9(15)11-5-8(13)14/h1-4H,5H2,(H,13,14)(H2,11,12,15) |
Clé InChI |
WQKNNPYFXGXORF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)NCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






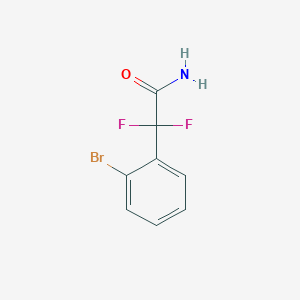
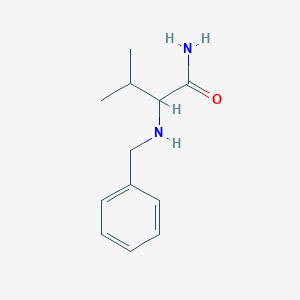
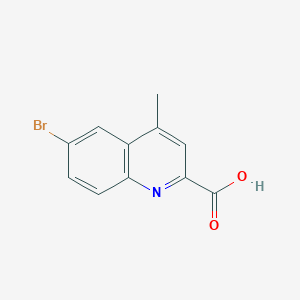
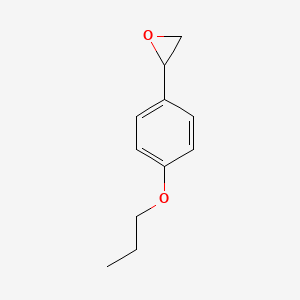
![4-[(5-Methyl-1,3,4-oxadiazol-2-yl)methoxy]aniline](/img/structure/B13177203.png)
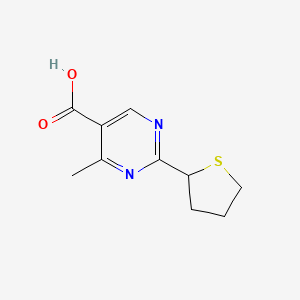

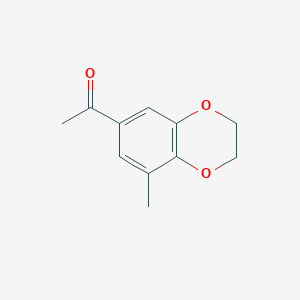
![6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13177237.png)
![2-Amino-2-[2-(trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B13177240.png)
